molecular formula C20H28O B1200535 Tigestol CAS No. 896-71-9

Tigestol

Cat. No.: B1200535
CAS No.: 896-71-9
M. Wt: 284.4 g/mol
InChI Key: DHOKBGHAEUVRMO-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tigestol is a synthetic steroidal progestin belonging to the 19-nortestosterone group, which was first developed in the 1960s by Organon but never advanced to the market . Its chemical nomenclature is (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol, with a molecular formula of C20H28O and a molecular weight of 284.443 g·mol⁻¹ . This compound is an isomer of other notable 19-nortestosterone derivative progestins, such as lynestrenol and cingestol, making it a molecule of significant interest in the study of structure-activity relationships within steroid chemistry . The primary research value of this compound lies in its use as a reference standard and a chemical tool for investigating the pharmacology and biochemistry of progestogens. As a non-marketed compound, it offers a pure research entity for exploring the historical development of steroidal pharmaceuticals and the impact of specific structural modifications, like the ethynyl group at the 17α position, on binding affinity and functional activity at steroid hormone receptors. Researchers utilize this compound in various biochemical and cellular assays to further understand the mechanisms of progestins and their applications in endocrine and reproductive science. This product is strictly for research use in a laboratory setting and is not intended for any diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

896-71-9

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,16-18,21H,4-13H2,2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

DHOKBGHAEUVRMO-SLHNCBLASA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCCC4

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Origin of Product

United States

Structure Activity Relationship Sar Studies of Steroidal Progestins Incorporating Tigestol

Comparative Analysis of Tigestol's Structure with Isomeric Progestins (e.g., Lynestrenol (B534155), Cingestol) and Analogues

This compound (17α-ethynylestr-5(10)-en-17β-ol) is a steroidal progestin that shares its molecular formula (C20H28O) and molecular weight (284.443 g/mol ) with its isomers, Lynestrenol and Cingestol (B1669046) wikipedia.orgwikipedia.orgwikipedia.orgfda.govalfa-chemistry.comepa.gov. These compounds are all derivatives of 19-nortestosterone, meaning they lack the methyl group at the C19 position of the steroid nucleus wikipedia.orgwikipedia.org. The primary structural distinction among these isomers lies in the position of their double bond within the A-ring of the steroid skeleton.

This compound features a double bond at the C5(10) position (estr-5(10)-en) wikipedia.org.

Lynestrenol possesses a double bond at the C4 position (estr-4-en) wikipedia.org.

Cingestol is characterized by a double bond at the C5 position (estr-5-en) wikipedia.org.

The following table provides a comparative overview of this compound, Lynestrenol, and Cingestol:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature (Double Bond Position)PubChem CID
This compoundC20H28O284.443C5(10)-en13471
LynestrenolC20H28O284.443C4-en5857
CingestolC20H28O284.443C5-en11954351

Elucidation of Structural Determinants for Progestogenic Activity in 19-Nortestosterone Derivatives

The progestogenic activity of 19-nortestosterone derivatives, including this compound, is largely determined by specific structural features. The removal of the C19 methyl group from testosterone (B1683101), leading to 19-nor compounds, is a key modification that confers progestogenic activity while often decreasing androgenic activity wikipedia.orgoup.com. This structural change is thought to be related to the diminished androgen receptor (AR) agonist potency of their 5α-reduced metabolites compared to testosterone's 5α-reduced metabolite, dihydrotestosterone (B1667394) wikipedia.org.

Another crucial determinant is the presence of a 17α-ethynyl group. The introduction of an ethynyl (B1212043) group at the C17α position (e.g., in ethisterone (B1671409) and norethisterone) dramatically reduces androgen receptor agonist activity and can greatly increase progestogenic activity in 19-nortestosterone derivatives kup.atwikipedia.org. This modification also confers metabolic stability, allowing for oral administration wikipedia.org.

Exploration of Androgenic Activity Relationships with Steroidal Structure

While 19-nortestosterone derivatives are primarily known for their progestogenic activity, their interaction with the androgen receptor (AR) is also a significant aspect of their SAR. Generally, the removal of the C19 methyl group from testosterone (to form 19-nor compounds) tends to decrease androgenic activity while enhancing anabolic activity, leading to a more favorable anabolic-to-androgenic ratio wikipedia.orgoup.com. This is in contrast to testosterone, where 5α-reduction increases AR agonist activity; for 19-nortestosterone derivatives, 5α-reduced metabolites often have diminished AR agonist potency wikipedia.orgcaldic.com.

However, not all 19-nortestosterone derivatives are devoid of androgenic effects. Some 17α-ethynylated derivatives, such as norethisterone and norgestrel, have demonstrated significant intrinsic androgenicity researchgate.net. Modifications at the C17α position can influence AR agonist activity; for instance, bulky groups can reduce it or even lead to antiandrogenic properties wikipedia.org. The balance between progestogenic and androgenic activity is a critical consideration in the design of synthetic steroids, as unwanted androgenic side effects can limit their therapeutic utility.

Computational and Cheminformatic Approaches in Steroid SAR Analysis

Computational and cheminformatic methods have become indispensable tools in modern drug discovery, offering efficient ways to analyze structure-activity relationships, predict biological properties, and identify potential lead compounds for steroids.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatic approach that seeks to establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity uni-ruse.bgresearchgate.net. For steroids, QSAR studies have been extensively applied to understand and predict their binding affinities to various steroid receptors, including the progesterone (B1679170) receptor uni-ruse.bgnih.govscielo.br.

In QSAR, various molecular descriptors are calculated, which can include:

Electronic properties: Such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), total dipole moment, chemical potential, and net charge of specific carbon atoms in the steroid nucleus researchgate.netnih.gov. These descriptors are crucial as they reflect the electronic interactions between the steroid and its receptor binding site nih.gov.

Physicochemical properties: Including lipophilicity (e.g., logP), molar refractivity, and hydrogen bond donor/acceptor counts lipidmaps.orguni.luuni.lu.

Steric properties: Describing the three-dimensional shape and volume of the molecule, which are critical for fitting into the receptor binding pocket uni-ruse.bgscielo.brnih.gov.

QSAR models, often built using techniques like multiple linear regression or neural networks, can provide insights into which structural features are most important for activity nih.govscielo.brnih.gov. For instance, QSAR studies on 19-nortestosterone derivatives have indicated that electronic properties significantly correlate with observed biological activities, including anabolic-androgenic ratios researchgate.netnih.gov. The selection of appropriate descriptors is a vital step in formulating successful QSARs nih.gov.

Pharmacophore models represent the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a biological response researchgate.netnih.govfrontiersin.orgacs.org. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas, aromatic rings, and positively or negatively ionizable groups researchgate.netfrontiersin.orgacs.org. Pharmacophore models can be generated either from the known 3D structure of a target protein in complex with its ligand (structure-based) or from a set of known active compounds (ligand-based) when a crystal structure is unavailable nih.govacs.org.

For steroids, where crystal structures of receptors with various ligands might be limited, ligand-based pharmacophore modeling is a valuable approach researchgate.netacs.org. By aligning the conformers of known active steroidal progestins, common chemical features crucial for progesterone receptor binding can be identified researchgate.netnih.govfrontiersin.org.

Virtual screening utilizes these pharmacophore models to computationally search large databases of chemical compounds to identify molecules that possess the defined pharmacophoric features researchgate.netnih.govfrontiersin.orguc.pt. This process acts as a filter, enriching the hit list with potentially active molecules, thereby significantly reducing the number of compounds that need to be synthesized and experimentally tested nih.govfrontiersin.orgacs.org. This approach is particularly useful for lead identification and optimization, as it can identify novel scaffolds with desired activities nih.gov. For example, pharmacophore-based virtual screening has been successfully applied to identify new aromatase inhibitors, which are also steroidal compounds researchgate.netuc.pt.

Mechanistic Investigations of Biological Activity: in Vitro and in Silico Approaches

Receptor Binding Affinity Studies of Tigestol to Steroid Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor) Using In Vitro Assays

In vitro assays are fundamental for quantifying the binding affinity of a compound to its target receptors. For this compound (Gestodene), competitive binding assays have been employed to assess its affinity for progesterone receptors (PR) and androgen receptors (AR).

Research indicates that this compound (Gestodene) exhibits high binding affinity for progesterone receptors. Its relative binding affinity (RBA) for rabbit uterine progestin receptors was approximately nine times that of progesterone (P), placing it among progestins with strong PR binding, such as 3-keto desogestrel (B1670305) ctdbase.org.

Regarding androgen receptors, this compound (Gestodene) is considered androgenically neutral wikipedia.org. In competitive binding assays, its RBA for rat prostatic androgen receptors was found to be in the range of 0.118 to 0.220 times that of dihydrotestosterone (B1667394) (DHT), indicating a significantly lower affinity for AR compared to DHT, but comparable to or slightly higher than other progestins like 3-keto desogestrel and levonorgestrel (B1675169) ctdbase.org. This "androgenically neutral" characteristic is a notable benefit in contraceptive formulations, as it helps avoid androgenic side effects like acne and hirsutism often associated with other progestins wikipedia.org.

The following table summarizes the relative binding affinities of this compound (Gestodene) to steroid receptors compared to reference compounds:

CompoundReceptor TypeRelative Binding Affinity (RBA) vs. ReferenceReference CompoundSource
This compound (Gestodene)Progesterone Receptor~9xProgesterone (P) ctdbase.org
This compound (Gestodene)Androgen Receptor0.118 - 0.220xDihydrotestosterone (DHT) ctdbase.org

Cellular Signaling Pathway Analysis Induced by this compound in Relevant Cell Lines (e.g., Gene Expression Modulation, Protein Interaction Profiling)

While this compound (Gestodene) is known to exert its effects through steroid receptors, which are ligand-dependent transcription factors that alter gene expression thermofisher.com, specific detailed research findings on its direct impact on broader cellular signaling pathways, gene expression modulation, or comprehensive protein interaction profiling in relevant cell lines were not extensively identified in the conducted searches. Cellular signaling pathways involve complex networks of interacting molecules that transmit signals within a cell, leading to various cellular responses, including changes in gene expression and protein activity thermofisher.comwikipedia.orgciteab.com. Protein interaction profiling aims to map the physical contacts between proteins, which are crucial for cellular functions and signaling regulation wikipedia.orgfishersci.itwikipedia.orgwikipedia.org.

Specific enzyme kinetic studies detailing the effects of this compound (Gestodene) on steroidogenic enzymes were not found in the conducted literature review. Enzyme kinetics investigates the rates of enzyme-catalyzed reactions and how these rates are affected by factors such as substrate concentration and inhibitors. Steroidogenic enzymes are crucial for the biosynthesis and metabolism of steroid hormones, including progesterone and androgens. Understanding how this compound might modulate the activity of these enzymes would provide further insights into its broader endocrine effects.

Mechanistic In Silico Modeling of Ligand-Receptor Interactions

In silico modeling, particularly molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze ligand-receptor interactions at an atomic level. While these methods are widely applied in drug discovery and mechanistic investigations, specific published studies focusing on this compound (Gestodene) using these techniques were not identified in the search.

Molecular docking simulations predict the preferred binding orientation of a ligand (like this compound) to a receptor (e.g., progesterone or androgen receptor) and estimate the binding affinity. This computational approach helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. If such studies were performed for this compound, they would elucidate the precise molecular recognition mechanisms at its binding sites on steroid receptors.

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a ligand-receptor complex, providing insights into its dynamic stability, conformational changes upon binding, and the strength of interactions over time. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often monitored to assess the stability and flexibility of the complex during the simulation. MD simulations for this compound would be valuable for understanding the dynamic nature of its interaction with steroid receptors and confirming the stability of its predicted binding poses.

Preclinical Mechanistic Studies of this compound's Effects in Isolated Tissues or Organoids

The methodologies for conducting such preclinical mechanistic studies are well-established for other compounds. Isolated tissue preparations allow for the investigation of direct pharmacological effects on specific physiological functions, such as contractility, in a controlled environment nih.govnih.gov. Similarly, organoid technology offers advanced three-dimensional in vitro models that closely mimic the cellular composition, architecture, and function of native organs, making them valuable tools for studying disease mechanisms, drug responses, and cellular interactions sciltp.commdpi.comstemcell.comnih.govnih.govstemcell.comcrownbio.comnih.govthno.org. However, the application of these methodologies specifically to this compound, with reported data or findings, was not identified.

Specific in vitro contractility studies detailing the effects of this compound on isolated tissues were not found in the scientific literature reviewed. While in vitro contractility assays are a standard approach to assess the direct impact of compounds on muscle contraction in various tissues, such as myotubes or seminiferous tubules nih.govnih.gov, no published data explicitly links this compound to such investigations. Therefore, no detailed research findings or data tables can be presented for this compound in this context.

Research findings on this compound's cellular response profiling using organoid-based assays are not available in the current scientific literature. Organoids are increasingly utilized for high-throughput drug screening, disease modeling, and understanding complex cellular behaviors and responses to various agents sciltp.commdpi.comstemcell.comstemcell.comcrownbio.comnih.govthno.orgmdpi.com. They offer a more physiologically relevant model compared to traditional two-dimensional cell cultures, enabling insights into protein and gene expression, as well as metabolic processes mdpi.comstemcell.com. Despite the growing adoption of organoid technology for mechanistic studies, there is no documented evidence of this compound being investigated through these advanced in vitro models to profile its cellular responses. Consequently, no specific data or research findings can be provided.

Advanced Formulation and Delivery System Research for Steroidal Compounds

Lyophilization Techniques for Water-Sensitive Steroids

Lyophilization, commonly known as freeze-drying, is a critical dehydration process employed in the pharmaceutical industry to enhance the stability and extend the shelf-life of drug substances that are thermolabile and moisture-sensitive researchgate.netniras.com. This technique is particularly valuable for compounds that undergo degradation in atmospheric conditions or exhibit instability in aqueous solutions researchgate.net. For steroidal compounds like Tigestol, which can present stability challenges, lyophilization offers a robust strategy for advanced formulation development, enabling the creation of stable, solid-state presentations niras.comnih.govgoogleapis.com.

The lyophilization process systematically removes water from a product through three distinct phases:

Freezing: This initial phase involves cooling the drug solution to a temperature below its eutectic point, ensuring that all the water transforms into solid ice crystals niras.comnih.gov. The freezing rate and the minimum freezing temperature are crucial parameters, as they influence the size and morphology of the ice crystals, which, in turn, can affect the efficiency of subsequent drying steps and the final product's quality nih.gov. An annealing step can sometimes be incorporated after freezing to promote larger ice crystal formation, potentially improving primary drying rates and the homogeneity of the freeze-dried cake nih.gov.

Primary Drying (Sublimation): Following freezing, the product is subjected to a vacuum, and controlled heat is applied to the frozen material niras.comwestpharma.com. Under these reduced pressure conditions, the ice directly converts into water vapor without passing through a liquid phase, a process known as sublimation researchgate.netniras.comuma.pt. This stage is typically the longest and removes the bulk of the water content niras.comuma.pt. Critical process parameters during primary drying include shelf temperature and chamber pressure, which must be carefully controlled to ensure efficient sublimation while preventing product collapse nih.gov.

Secondary Drying (Desorption): After the primary drying phase, a small amount of unfrorozen, bound water often remains uma.pt. The secondary drying phase aims to remove this residual moisture through desorption, typically by increasing the shelf temperature further and maintaining a high vacuum researchgate.netuma.pt. This step is vital for achieving the desired low residual moisture content, which is paramount for the long-term chemical and physical stability of the lyophilized product nih.govuma.pt.

Relevance to this compound and Other Steroids

This compound (C20H28O, PubChem CID 13471) is a steroidal progestin belonging to the 19-nortestosterone group, developed in the 1960s wikipedia.orgebi.ac.uk. While specific detailed research on this compound's water sensitivity or degradation profile is not widely publicized, steroids, as a class of compounds, can exhibit varying degrees of stability in aqueous environments and under different storage conditions. Lyophilization is a well-established method for improving the stability of labile pharmaceuticals and water-sensitive materials niras.comnih.govgoogleapis.com. The application of lyophilization to steroidal compounds like this compound can mitigate potential issues such as hydrolysis, oxidation, or aggregation that might occur in liquid formulations, thereby preserving their integrity and potency over extended periods niras.comnih.gov. The process allows for the conversion of a potentially unstable solution into a stable, dry powder or cake, which can be easily reconstituted prior to use niras.comwestpharma.com.

Research Findings and Data

The following table illustrates typical ranges for critical process parameters in lyophilization, which would be optimized for a specific water-sensitive steroid formulation to achieve a stable product:

Lyophilization StageTypical Temperature RangeTypical Pressure RangePrimary Objective
Freezing -30°C to -80°C (or lower)AtmosphericSolidify water
Primary Drying -30°C to -10°C0.03-0.2 mbarSublimation of ice
Secondary Drying 0°C to +40°C0.01-0.05 mbarDesorption of bound water

Note: These ranges are general and specific parameters would be determined through extensive formulation and process development studies for each unique compound.

Lyophilization represents a sophisticated and indispensable technique in the advanced formulation of pharmaceutical compounds, particularly for water-sensitive steroids such as this compound. By transforming a drug substance into a stable, solid-state form, lyophilization significantly enhances product stability, extends shelf-life, and facilitates easier storage and transport, ultimately ensuring the long-term efficacy and quality of the therapeutic agent niras.comnih.gov.

Analytical and Characterization Methodologies for Steroidal Compounds

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating Tigestol from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of synthetic progestins. Reversed-phase HPLC is commonly employed, offering excellent separation and quantification capabilities. tandfonline.comjyoungpharm.org A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. jyoungpharm.orgrsc.org Detection is often performed using a UV detector, as the conjugated double bonds present in many steroids exhibit strong UV absorption around 240-254 nm. tandfonline.comjyoungpharm.org Method validation for progesterone (B1679170) and related compounds demonstrates high precision, accuracy, and linearity over a defined concentration range. jyoungpharm.orgresearchgate.net For instance, a validated HPLC method for progesterone showed linearity in the concentration range of 5–30 µg/ml with a retention time of approximately 6.39 minutes. jyoungpharm.org

For enhanced sensitivity and specificity, especially in complex matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique allows for the simultaneous quantification of multiple progestins in a single run with low limits of quantitation, often in the picogram-per-milliliter range. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis. Due to the low volatility of steroids, derivatization is a necessary sample preparation step to convert them into more volatile and thermally stable compounds. nih.govoup.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method. acs.org The derivatized analytes are then separated on a capillary GC column and detected by a mass spectrometer. restek.com GC-MS provides an integrated picture of a steroid's metabolic profile, often termed the "steroidome". oup.com Selected Ion Monitoring (SIM) mode in GC-MS enhances the sensitivity and selectivity for screening specific anabolic steroids. nih.gov

Table 1: Typical Chromatographic Conditions for Progestin Analysis

ParameterHPLC Method ExampleGC-MS Method Example
Technique Reversed-Phase HPLCGas Chromatography-Mass Spectrometry
Column C18 (e.g., 4.6mm x 250mm, 5µm)100% Dimethylpolysiloxane (e.g., 30m x 0.25mm, 0.25µm)
Mobile Phase/Carrier Gas Methanol:Water (80:20, v/v) jyoungpharm.orgHelium
Flow Rate 1.0 mL/min jyoungpharm.org1.0 mL/min
Detection UV at 254 nm jyoungpharm.orgMass Spectrometry (Electron Ionization)
Sample Preparation Dissolution in mobile phaseExtraction followed by derivatization (e.g., silylation) nih.govacs.org
Typical Retention Time ~6.4 min (for Progesterone) jyoungpharm.orgVariable (e.g., <25 min for a panel of steroids) restek.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. jchps.comslideshare.net For a steroidal compound like this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment (chemical shift), and their connectivity through spin-spin coupling. jchps.com ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of atoms within the molecule, confirming the steroidal nucleus and the positions of functional groups. researchgate.netnih.gov The non-destructive nature of NMR allows the sample to be recovered for further analysis. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, provides valuable structural information. oup.com This fragmentation is often characteristic of the steroid ring system and its substituents, aiding in the structural confirmation.

Advanced Chiroptical Techniques for Stereochemical Analysis

The biological activity of steroidal compounds is highly dependent on their three-dimensional structure, or stereochemistry. Advanced chiroptical techniques are employed to determine the absolute configuration and conformational preferences of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) is a powerful technique for stereochemical analysis in solution. mdpi.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the unambiguous assignment of the absolute configuration of complex molecules with multiple chiral centers, such as steroids, can be achieved. mdpi.comresearchgate.net This combined experimental and theoretical approach provides conclusive information about the conformational distribution of the steroid in solution. mdpi.comresearchgate.net

Crystallographic Analysis of this compound and its Derivatives

X-ray Crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. wikipedia.org

For a compound like this compound, single-crystal X-ray diffraction would provide definitive information on its molecular conformation in the solid state, bond lengths, bond angles, and the stereochemistry at all chiral centers. researchgate.net Crystallographic analysis has been extensively used to study the structure of progesterone and its binding to receptors, revealing key structural details. nih.govpnas.orgnih.gov While a specific crystal structure for this compound may not be publicly available, the methodology remains the most definitive for structural elucidation. The data obtained from such an analysis would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Representative Crystallographic Data for a Steroidal Compound

ParameterValue
Empirical Formula CxHyOz
Formula Weight g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a = Å, b = Å, c = Å α = 90°, β = 90°, γ = 90°
Volume ų
Z (Molecules per unit cell) e.g., 4
Calculated Density Mg/m³

Development of Bioanalytical Methods for Detection in Biological Matrices (e.g., Tissue, Cell Lysates)

The development of robust bioanalytical methods is essential for studying the pharmacokinetics and distribution of this compound in biological systems. These methods must be sensitive and selective enough to quantify the analyte in complex matrices like tissue and cell lysates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs and their metabolites in biological fluids and tissues due to its high sensitivity, specificity, and throughput. nih.govnews-medical.net A typical bioanalytical method development for this compound would involve several key steps:

Sample Preparation : This is a critical step to extract this compound from the complex biological matrix and remove interfering substances. For tissue samples, this begins with homogenization. nih.govuci.edu This is followed by extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation : An optimized HPLC or UHPLC method is developed to separate this compound from endogenous matrix components and any potential metabolites. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. uci.edu

Mass Spectrometric Detection : Detection is performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, which provides excellent selectivity and sensitivity. nih.gov

Method Validation : The developed method must be rigorously validated according to regulatory guidelines. Validation parameters include selectivity, sensitivity (Lower Limit of Quantitation, LLOQ), linearity of the calibration curve, accuracy, precision (intra- and inter-assay), recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. nih.gov For many synthetic progestins, validated LC-MS/MS methods achieve LLOQs in the low ng/mL to pg/mL range. nih.govnih.gov

The development of such a validated bioanalytical method would enable the accurate measurement of this compound concentrations in preclinical and clinical studies, providing crucial data on its absorption, distribution, metabolism, and excretion.

Compound Index

Theoretical and Computational Chemistry Studies of Tigestol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods such as Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and electrostatic potentials, which are critical for understanding a molecule's intrinsic properties and its potential to interact with other molecules or biological targets. wikipedia.orguni.luuni.lu Beyond static electronic structure, quantum chemical calculations can also predict chemical reactivity by mapping reaction pathways, identifying transition states, and calculating activation energies. This allows researchers to anticipate how a compound might react under various conditions or participate in biological processes. For instance, such calculations can rationalize differences in reactivity by analyzing optimized structures, partial charges, and frontier orbital interactions. wikipedia.org While quantum chemical calculations are routinely applied to novel chemical entities, specific, detailed quantum chemical studies focusing on the electronic structure or reactivity prediction of Tigestol are not widely reported in publicly accessible scientific literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds, and their relative energies. Understanding a molecule's conformational preferences is essential because its biological activity often depends on its ability to adopt specific shapes that fit into binding sites of biological macromolecules. Energy landscape mapping involves visualizing these conformers and the energy barriers between them, providing a comprehensive picture of a molecule's flexibility and the likelihood of transitioning between different states. This can be achieved through methods like molecular dynamics (MD) simulations and principal component analysis (PCA) to identify distinct conformation classes. For complex systems, the potential energy surface can be extremely high-dimensional, making direct description challenging, but various indirect methods and computational approaches aim to characterize this landscape. Despite the general importance of this type of analysis for drug-like molecules, specific detailed conformational analysis and energy landscape mapping for this compound are not widely documented in public scientific literature.

Prediction of Physicochemical Properties (e.g., pKa, LogP) relevant to Biological Interactions

The prediction of physicochemical properties is a critical aspect of theoretical chemistry, offering insights into a compound's behavior in biological systems. Properties such as pKa (acid dissociation constant) and LogP (octanol-water partition coefficient) are particularly important.

pKa is a measure of the strength of an acid or base and indicates the extent to which a molecule will ionize at a given pH. This ionization state significantly influences a compound's solubility, permeability across biological membranes, and interaction with biological targets.

LogP quantifies a compound's lipophilicity, representing its partitioning preference between a non-polar solvent (like octanol) and water. High LogP values generally indicate good membrane permeability, while very low values suggest poor absorption. The distribution coefficient, LogD, is a pH-dependent version of LogP, accounting for the ionization state of the molecule at a specific pH.

Computational models, including quantitative structure-property relationship (QSPR) models and those based on quantum chemical calculations, are extensively used to predict these properties. For this compound, calculated physicochemical properties are available from databases like ChEMBL. nih.gov

Table 1: Calculated Physicochemical Properties for this compound

PropertyValueSource
AlogP4.46ChEMBL nih.gov
CX LogP3.99ChEMBL nih.gov
CX LogD3.99ChEMBL nih.gov
Polar Surface Area20.23 ŲChEMBL nih.gov

These predicted values provide an initial indication of this compound's lipophilicity and potential for membrane permeability, which are crucial factors for its biological interactions and pharmacokinetic profile.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics In Silico

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics in silico involves using computational tools to estimate how a drug candidate will behave within a living organism. These models are crucial in early drug discovery to identify and optimize lead compounds, reducing the high attrition rates seen in later development stages due to unfavorable pharmacokinetic profiles.

Absorption predictions assess how well a compound is absorbed into the bloodstream, often focusing on gastrointestinal (GI) absorption and permeability.

Distribution models estimate how a compound is distributed throughout the body, including its ability to cross barriers like the blood-brain barrier (BBB) and its plasma protein binding.

Metabolism predictions aim to identify potential metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes), which can influence a drug's half-life and the formation of active or inactive metabolites.

Excretion models forecast how a compound and its metabolites are eliminated from the body, typically via renal or hepatic routes.

These in silico predictions often leverage machine learning, quantitative structure-activity relationships (QSAR), and pharmacophore modeling, using chemical structure as the primary input. They serve as an initial filter, providing "warning flags" for potential issues before costly in vitro and in vivo studies. While in silico ADME prediction is a standard practice in drug development, specific detailed predictive ADME studies for this compound are not extensively reported in publicly available scientific literature.

Metabolomics Approaches in Preclinical Research for Mechanistic Insights

Metabolomics is a powerful "omics" technology that involves the comprehensive study of small-molecule metabolites within a biological system. In preclinical research, metabolomics approaches provide a snapshot of biochemical activity and functional cellular responses, offering mechanistic insights into drug action and potential toxicity. By analyzing changes in endogenous metabolite profiles in biological samples (e.g., tissue, urine, serum), researchers can identify biomarkers, elucidate adverse outcome pathways, and gain a deeper understanding of drug metabolism and its effects.

Historical and Drug Development Context of Unmarketed Steroids

Analysis of Factors Contributing to the Non-Marketing of Tigestol (e.g., Preclinical Efficacy, Development Cost, Strategic Decisions)

The decision to halt the development of a drug candidate is multifactorial. In the case of this compound, its failure to be marketed can be attributed to a confluence of potential preclinical efficacy issues, prohibitive development costs, and strategic maneuvering within a competitive pharmaceutical landscape.

During the mid-20th century, the development of synthetic progestins was a highly active area of research, spurred by the discovery of progesterone's role in the reproductive cycle. asu.eduproquest.com Pharmaceutical companies were in a race to develop orally active and more potent synthetic analogs. davidmoore.org.uk

Preclinical Efficacy: It is plausible that this compound, during preclinical evaluation, did not demonstrate a sufficiently advantageous profile compared to other progestins already in development or on the market. In this competitive environment, a new compound would need to show superior potency, a better side-effect profile, or unique therapeutic applications to justify continued investment. The bar for success was high, and any indication of suboptimal performance in animal models could have been a decisive factor in its discontinuation.

Development Cost: The financial investment required for drug development was substantial even in the mid-20th century. The process from synthesis to potential market launch involved extensive chemical process development, formulation studies, and increasingly rigorous preclinical and clinical testing. If the projected cost of bringing this compound to market was deemed too high relative to its potential market share and profitability, the developing company may have made a strategic decision to allocate resources to more promising candidates in their pipeline.

Strategic Decisions: The pharmaceutical industry in the 1950s and 1960s was characterized by intense competition. nih.gov Companies often had multiple steroid candidates under investigation simultaneously. Strategic decisions to prioritize one compound over another were common and could be influenced by a variety of factors, including patent positioning, alignment with the company's existing product portfolio, and the perceived medical need. It is possible that another in-house compound or a competitor's drug showed more promise, leading to the deprioritization and eventual shelving of the this compound project. The decision-making process in pharmaceutical R&D is often influenced by human biases and organizational dynamics, which could have also played a role. sdg.com

Table 1: Potential Factors in the Non-Marketing of this compound

FactorPotential Contribution to Non-Marketing of this compound
Preclinical Efficacy - Insufficient potency compared to competing progestins.- Unfavorable metabolic or pharmacokinetic profile in animal studies.- Emergence of unforeseen toxicological concerns during preclinical testing.
Development Cost - High cost of raw materials or complex synthesis process.- Projected expenses for extensive clinical trials deemed prohibitive.- Allocation of financial resources to other, more promising, drug candidates.
Strategic Decisions - Prioritization of another steroid with a stronger patent position.- Shift in corporate strategy away from the therapeutic area.- Market analysis indicating limited commercial viability against established competitors.

Lessons from Early Steroid Drug Development Programs

The early era of steroid drug development was a period of rapid learning and evolution. The experiences from this time, including the stories of unmarketed compounds like this compound, offer valuable lessons.

The development of the first hormonal contraceptives, for instance, was a landmark achievement that emerged from this intense period of research. asu.edu The successful market introduction of compounds like norethindrone and norethynodrel demonstrated the immense therapeutic and commercial potential of synthetic steroids. asu.edu However, for every success story, there were numerous compounds that did not advance.

One key lesson was the critical importance of a thorough understanding of the structure-activity relationship of steroidal molecules. Minor modifications to the steroid nucleus could result in significant changes in biological activity, sometimes with unforeseen and undesirable effects. Furthermore, the early challenges with steroid synthesis, often reliant on complex and multi-step processes, underscored the need for efficient and scalable manufacturing methods. nih.gov The high rate of attrition in these early programs also highlighted the inherent risks in pharmaceutical R&D and the necessity of robust preclinical screening programs to identify the most promising candidates early in the development process. researchgate.net

Evolution of Drug Discovery Paradigms for Steroidal Compounds

The approaches to discovering and developing steroidal drugs have undergone a significant transformation since the mid-20th century. The era in which this compound was developed was largely characterized by a "classical" pharmacology approach, which involved the synthesis of numerous analogs of a lead compound followed by screening in animal models.

Since then, the paradigm has shifted towards a more rational, target-based approach. The identification and characterization of specific steroid receptors and the elucidation of their mechanisms of action have enabled the design of more selective and potent drugs. Advances in technologies such as X-ray crystallography and computational modeling have allowed for a more detailed understanding of the interaction between a steroid and its receptor, facilitating the design of molecules with improved therapeutic profiles.

More recently, the advent of high-throughput screening and combinatorial chemistry has accelerated the pace of discovery. Furthermore, a deeper understanding of steroid metabolism and pharmacokinetics has led to the development of drugs with improved bioavailability and duration of action. The focus has also expanded beyond traditional hormonal applications to include the development of steroids for a wide range of conditions, including inflammatory diseases and cancer. nih.gov

Ethical Considerations in Retrospective Analysis of Pharmaceutical R&D History

A retrospective analysis of unmarketed drugs like this compound raises several ethical considerations. While the data from these historical research programs can be of significant scientific value, it is important to approach its use with a respect for the intellectual property and confidentiality agreements of the time.

Furthermore, when examining the reasons for a drug's discontinuation, it is crucial to avoid anachronistic judgments. The scientific and regulatory standards of the mid-20th century were different from those of today. nih.gov Decisions that may seem questionable in hindsight were often made with the best available information and within the prevailing ethical and regulatory frameworks of the era.

The primary ethical imperative in such a retrospective analysis is to learn from the past to improve future drug development. By understanding the scientific, strategic, and economic factors that led to the discontinuation of promising but ultimately unmarketed drugs, the pharmaceutical industry can refine its R&D processes, improve decision-making, and ultimately, be more successful in bringing safe and effective medicines to patients. The ethical use of historical data, therefore, lies in its application to the advancement of pharmaceutical science and public health. smw.chctfassets.net

Q & A

Q. What are the established synthetic routes for Tigestol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or catalytic hydrogenation. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (±5°C precision), and catalyst selection (e.g., Pd/C for hydrogenation). For yield optimization, systematic variation of parameters (e.g., reaction time, stoichiometry) should be documented using fractional factorial design . Purification methods (e.g., column chromatography, recrystallization) must align with compound stability. A comparative table of published synthetic protocols is provided below:

Synthesis StepConditions (Temp, Solvent)Yield (%)Purity (HPLC)Reference Protocol
Intermediate A80°C, DMF, 12h6598.5
Final Step25°C, THF, Pd/C, 3h7899.2

Q. What analytical techniques are critical for confirming this compound’s structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. For crystalline forms, X-ray diffraction (XRD) provides definitive confirmation. Discrepancies in spectral data (e.g., unexpected proton splitting) should be resolved by repeating experiments under controlled conditions and comparing with computational simulations (e.g., DFT-based NMR prediction) .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioavailability and metabolic stability?

Methodological Answer: Use a tiered approach:

  • In vitro : Caco-2 cell monolayers for permeability assessment; microsomal stability assays (human liver microsomes, NADPH cofactor).
  • In vivo : Pharmacokinetic studies in rodent models with LC-MS/MS quantification. Ensure dose linearity and saturable metabolism checks. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze absorption kinetics .

Q. What strategies are recommended for reconciling conflicting in vitro and in vivo efficacy data for this compound?

Methodological Answer: Contradictions may arise from differences in metabolic activation, protein binding, or tissue distribution. Address this by:

  • Conducting physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific exposure.
  • Validating in vitro assays with clinical samples (e.g., plasma protein binding adjustments).
  • Performing meta-analysis of existing datasets to identify confounding variables (e.g., interspecies differences in CYP450 expression) .

Q. How can researchers optimize this compound’s synthetic pathways using quality-by-design (QbD) principles?

Methodological Answer: Implement QbD via:

  • Critical Quality Attribute (CQA) identification : Purity, particle size, solubility.
  • Design of Experiments (DoE) : Response surface methodology (RSM) to map interactions between factors (e.g., pH, mixing speed).
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy . Example optimization parameters:
FactorLow LevelHigh LevelOptimal Range
Reaction Temp60°C100°C75–85°C
Catalyst Loading0.5 mol%2.0 mol%1.2–1.5 mol%

Data Reporting & Reproducibility

Q. What are the best practices for reporting this compound’s spectral data in accordance with journal requirements?

Methodological Answer: Follow ACS Style Guide or Beilstein Journal standards:

  • NMR : Report chemical shifts (δ) to two decimal places, multiplicity, coupling constants (J in Hz), and integration. Example: ¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, J = 8.4 Hz, 2H)...
  • HRMS : Include ionization mode (ESI+/ESI−), observed m/z, and molecular formula.
  • Supplementary Information : Provide raw spectral files (e.g., .dx, .jdx) and instrument calibration logs .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

  • Conduct stability studies (ICH Q1A guidelines) under accelerated conditions (40°C/75% RH).
  • Use statistical process control (SPC) charts to monitor critical parameters (e.g., impurity profiles).
  • Include negative controls in bioassays to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.